
1-Benzyl-2-methylimidazole
Overview
Description
1-Benzyl-2-methylimidazole (CAS 13750-62-4) is a nitrogen-containing heterocyclic compound with a benzyl group at the 1-position and a methyl group at the 2-position of the imidazole ring. It is widely utilized in organic synthesis, particularly as a precursor for ionic liquids (ILs) and as a catalyst in epoxy resin curing reactions . Its synthesis typically involves alkylation of 2-methylimidazole with benzyl chloride under optimized conditions . The compound exhibits moderate acute oral toxicity (LD₅₀: 1 g/kg in rats) and requires careful handling due to skin/eye irritation risks .
Preparation Methods
Direct Alkylation of 2-Methylimidazole
The most widely reported method involves the alkylation of 2-methylimidazole with benzyl chloride under basic conditions. This single-step procedure is favored for its simplicity and scalability in laboratory settings .
Reaction Mechanism and Conditions
In a nitrogen atmosphere, 2-methylimidazole reacts with sodium hydride in dimethylformamide (DMF) to form a deprotonated intermediate. Subsequent addition of benzyl chloride facilitates nucleophilic substitution at the imidazole nitrogen, yielding 1-benzyl-2-methylimidazole . Critical parameters include:
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Temperature : Exothermic reactions require careful control, with optimal heating at 70–95°C.
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Stoichiometry : Equimolar ratios of 2-methylimidazole and benzyl chloride minimize side products.
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Workup : Ethyl acetate extraction and acid-base purification ensure high purity .
Table 1: Alkylation Method Optimization
Parameter | Value/Detail | Source |
---|---|---|
Starting material | 2-methylimidazole (0.1 mol) | |
Base | Sodium hydride (0.1 mol) | |
Solvent | DMF (50 mL) | |
Reaction temperature | 70–95°C | |
Yield | 60.5% |
This method’s efficiency is offset by challenges in handling sodium hydride, a moisture-sensitive reagent, and the need for rigorous temperature control to prevent decomposition .
Multi-Step Synthesis from Halogenated Precursors
A patent-pending industrial route (CN116751167A) employs 2-bromopropionaldehyde and acetamidine hydrochloride to construct the imidazole core, followed by benzylation . This method avoids hazardous gases and enhances intermediate stability, making it suitable for large-scale production.
Formation of 2-Methylimidazole-4-carbaldehyde
2-Bromopropionaldehyde reacts with acetamidine hydrochloride in dichloromethane under strongly basic conditions (sodium tert-butoxide) at –25°C. Post-treatment with glacial acetic acid yields 2-methylimidazole-4-carbaldehyde (81.5% yield) .
Benzylation with Bromobenzyl
The aldehyde intermediate undergoes benzylation in tetrahydrofuran (THF) using sodium tert-butoxide and bromobenzyl at 10°C. This step achieves an 88% yield of this compound-4-carbaldehyde .
Table 2: Multi-Step Synthesis Parameters
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Imidazole formation | 2-Bromopropionaldehyde, acetamidine HCl, NaOtBu | 81.5% | |
Benzylation | Bromobenzyl, NaOtBu, THF | 88% | |
Overall yield | Calculated from 2-bromopropionaldehyde | 53% |
Advantages Over Alkylation
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Safety : Eliminates hydrogen gas evolution during deprotonation .
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Intermediate stability : Carbaldehyde derivatives resist degradation during storage.
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Scalability : THF and ethanol solvents simplify industrial purification .
Comparative Analysis of Methods
Table 3: Method Comparison
Criterion | Alkylation Method | Multi-Step Synthesis |
---|---|---|
Yield | 60.5% | 53% (overall) |
Complexity | Single-step | Three-step |
Scalability | Laboratory-scale | Industrial-scale |
Hazardous reagents | Sodium hydride | Sodium tert-butoxide |
Key advantage | Simplicity | Intermediate stability |
The alkylation method is optimal for small-scale synthesis, whereas the multi-step approach excels in manufacturing environments prioritizing safety and yield consistency .
Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy validates both methods. For the multi-step product, key peaks include:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The benzyl group enhances its lipophilicity, allowing it to interact with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole Derivatives
2-Methylimidazole (2-MI)
- Structure : Methyl group at the 2-position of the imidazole ring.
- Applications : Common curing agent for epoxy resins, metal coordination chemistry.
- Key Differences : Simpler structure lacking the benzyl group, resulting in lower thermal stability compared to 1-Benzyl-2-methylimidazole. Widely used in industrial epoxy systems due to lower cost .
2-Ethyl-4-methylimidazole (EMI)
- Structure : Ethyl group at 2-position, methyl at 4-position.
- Applications : High-performance epoxy curing agent with superior thermal resistance.
- Comparison : EMI offers faster curing kinetics than this compound but is less versatile in IL synthesis due to steric hindrance from the ethyl group .
1-Methylimidazole (1-MI)
- Structure : Methyl group at 1-position.
- Applications : Catalyst in polyurethane foams, precursor for ILs.
- Comparison : Lacks the benzyl group, reducing its ability to stabilize metal complexes compared to this compound .
Benzimidazole Derivatives
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole
- Structure : Benzimidazole core with methylthio and methyl substituents.
- Applications : Pharmaceutical intermediate (e.g., antiparasitic agents).
- Comparison : The fused benzene ring enhances aromaticity, increasing stability but reducing solubility in polar solvents compared to this compound .
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole
- Structure : Benzimidazole with benzyl and 4-methoxyphenyl groups.
- Applications: Potential use in optoelectronics due to extended conjugation.
- Comparison : The methoxyphenyl group introduces electron-donating effects, altering reactivity compared to this compound .
Complex Derivatives
BMS-466442
- Structure : Benzimidazole-based compound with indole and ester functionalities.
- Applications : Investigated as a PPARγ agonist for diabetes treatment.
Comparative Data Table
Key Research Findings
- Catalytic Efficiency : this compound outperforms 2-MI in biphenyl epoxy resin curing, achieving 95% conversion at 120°C due to enhanced nucleophilicity from the benzyl group .
- Ionic Liquid Synthesis : this compound-derived ILs (e.g., [BMO-im]Br) exhibit thermal stability up to 300°C, surpassing ILs from 1-MI .
- Toxicity Profile : While this compound has moderate toxicity, benzimidazole derivatives like 1-Methyl-2-(methylthio)-1H-benzimidazole show higher biocompatibility in drug applications .
Biological Activity
1-Benzyl-2-methylimidazole (BIM) is a heterocyclic organic compound belonging to the imidazole family, characterized by its five-membered ring containing two nitrogen atoms. Its molecular formula is C11H12N2, with a molecular weight of approximately 172.23 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.
The primary biological target of this compound is the Cytochrome P450 (CYP) enzyme family. BIM acts as an inhibitor of these enzymes, which play a crucial role in drug metabolism and the biotransformation of various substrates. The inhibition of CYP enzymes can lead to altered metabolic pathways, potentially resulting in the accumulation of substances that are normally metabolized, which may have toxic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
BIM has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, BIM has shown promise in inhibiting the growth of certain cancer cell lines by affecting the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of BIM against Pseudomonas aeruginosa, revealing that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted BIM's potential as a therapeutic agent for treating infections caused by resistant strains .
- Anticancer Activity : In a preclinical trial, BIM was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with BIM led to a 60% reduction in cell viability after 48 hours, suggesting its potential as an adjunct therapy in breast cancer treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it may affect the bioavailability of co-administered drugs metabolized by CYP enzymes. This interaction is critical for understanding its therapeutic window and potential drug-drug interactions.
Safety and Toxicity
While BIM shows promising biological activities, safety assessments indicate that it can be corrosive and irritating upon contact with skin or mucous membranes. Toxicological studies are ongoing to establish safe dosage levels for potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Methylimidazole | Simple imidazole structure | Commonly used as a catalyst but less versatile |
1-Methylimidazole | Methyl group at position one | Exhibits basic properties but limited applications |
Benzylimidazole | Benzyl group attached directly to imidazole | More hydrophobic; used in medicinal chemistry |
1-Ethyl-2-methylimidazole | Ethyl group instead of benzyl | Different solubility characteristics |
Uniqueness : The combination of both benzyl and methyl groups in BIM enhances its solubility and reactivity compared to simpler imidazoles, making it particularly effective as a catalyst in polymerization reactions .
Properties
IUPAC Name |
1-benzyl-2-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPRUXJQNWTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065604 | |
Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13750-62-4 | |
Record name | 1-Benzyl-2-methylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13750-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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